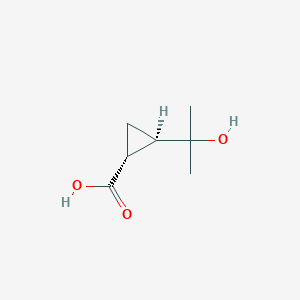

rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans

Description

rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans is a chiral cyclopropane derivative. This compound is characterized by its unique three-membered ring structure, which imparts significant strain and reactivity. The presence of a hydroxyl group and a carboxylic acid group makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O3/c1-7(2,10)5-3-4(5)6(8)9/h4-5,10H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 |

InChI Key |

TZLQEZFNTVQBII-RFZPGFLSSA-N |

Isomeric SMILES |

CC(C)([C@@H]1C[C@H]1C(=O)O)O |

Canonical SMILES |

CC(C)(C1CC1C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to convert alkenes into cyclopropanes. The hydroxyl and carboxylic acid groups can be introduced through subsequent functional group transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as crystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Cyclopropane-1-carboxylic acid: Lacks the hydroxyl group, making it less reactive.

2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but different stereochemistry.

Cyclopropane derivatives: Various derivatives with different functional groups.

Biological Activity

rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans, is a cyclopropane derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring with a carboxylic acid functional group and a hydroxyisopropyl substituent. Its molecular formula is , and it exhibits chirality due to the presence of multiple stereocenters.

Mechanisms of Biological Activity

Research indicates that rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid may influence biological systems through several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that cyclopropane carboxylic acids can act as inhibitors of specific enzymes involved in metabolic pathways. For example, docking studies suggest that this compound may inhibit 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme critical for ethylene biosynthesis in plants .

- Modulation of Plant Growth : The compound's structural analogs have been studied for their effects on plant growth regulation. In silico analyses indicate that modifications to the cyclopropane structure can enhance bioactivity against ACO, potentially leading to applications in agriculture for controlling ethylene production in crops .

- Antimicrobial Properties : Preliminary assessments suggest that certain derivatives of cyclopropane carboxylic acids exhibit antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .

Case Studies

Several studies have investigated the biological effects of rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid and its analogs:

Study 1: Ethylene Biosynthesis Inhibition

A study conducted on Arabidopsis thaliana demonstrated that rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid significantly inhibited ACO activity. The molecular docking results indicated a strong binding affinity to the enzyme, suggesting potential use as a plant growth regulator .

| Compound | ΔG (kcal/mol) | Binding Constant (Kb) (M−1) |

|---|---|---|

| rac-(1R,2R)-2-(hydroxypropan-2-yl)cyclopropane-1-carboxylic acid | -6.5 | 5.9385×10^4 |

| Methylcyclopropane | -3.1 | 0.188×10^3 |

Study 2: Antimicrobial Activity

In another investigation, derivatives of cyclopropane carboxylic acids were screened for antimicrobial properties against various bacterial strains. Results indicated that certain modifications enhanced their efficacy against Gram-positive bacteria, suggesting potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.